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  • Product: Octane-3,4-diol
  • CAS: 99799-31-2

Core Science & Biosynthesis

Foundational

physical and chemical properties of octane-3,4-diol for laboratory research

Octane-3,4-diol in Laboratory Research: Physicochemical Profiling, Stereoselective Synthesis, and Catalytic Applications Introduction & Mechanistic Significance Octane-3,4-diol (C8H18O2) is an aliphatic vicinal diol (vic...

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Author: BenchChem Technical Support Team. Date: April 2026

Octane-3,4-diol in Laboratory Research: Physicochemical Profiling, Stereoselective Synthesis, and Catalytic Applications

Introduction & Mechanistic Significance

Octane-3,4-diol (C8H18O2) is an aliphatic vicinal diol (vic-diol) characterized by an eight-carbon backbone with contiguous hydroxyl groups at the C3 and C4 positions[1]. In advanced laboratory research, it serves as a critical chiral building block and a highly specialized substrate for evaluating site-selective aliphatic C–H bond functionalization[2]. Because the molecule possesses two adjacent stereocenters, it is frequently utilized by drug development professionals to validate stereospecific synthetic pathways and test the chemoselectivity of novel transition-metal catalysts.

Physicochemical Profiling

Understanding the physical and chemical properties of octane-3,4-diol is foundational for designing effective extraction, purification, and reaction protocols. The moderate lipophilicity (XLogP3 = 1.7) indicates that the molecule is soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane) while maintaining partial miscibility in aqueous systems[1]. This amphiphilic nature dictates the necessity of biphasic solvent systems during its synthesis.

Table 1: Quantitative Physicochemical Properties of Octane-3,4-diol

PropertyValueSource
IUPAC Name octane-3,4-diol[1]
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [1]
CAS Registry Number 99799-31-2 (General), 70859-24-4 ((3R,4R)-isomer)[1],[3]
PubChem CID 13129598[1]
XLogP3 (Lipophilicity) 1.7[1]
Topological Polar Surface Area 40.5 Ų[1]
Complexity 73.7[1]

Stereochemical Dynamics & Synthesis

To stereospecifically prepare a diastereomerically pure form of 3,4-dihydroxyoctane, the synthetic route must proceed through a stereochemically pure alkene precursor[4]. The choice of reduction conditions for the starting material, 3-octyne, directly dictates the final stereochemistry of the diol.

  • Causality of Alkene Geometry: Reduction of 3-octyne with Lindlar catalyst yields (Z)-3-octene via a surface-coordinated syn-addition of hydrogen. Conversely, reduction utilizing Na/NH3(l) yields (E)-3-octene via a solvated electron single-electron transfer (SET) mechanism, which thermodynamically favors the trans-alkene[4].

  • Causality of Dihydroxylation: Subsequent oxidation using Osmium Tetroxide (OsO4) proceeds via a concerted[3+2] cycloaddition. Because the osmate ester delivers both oxygen atoms to the same face of the pi-bond (syn-dihydroxylation), the geometric purity of the alkene is perfectly translated into the stereochemical purity of the diol.

Synthesis A 3-Octyne B Lindlar Catalyst / H2 A->B C Na / NH3(l) A->C D (Z)-3-Octene B->D syn-addition E (E)-3-Octene C->E anti-addition F OsO4 / NMO D->F G OsO4 / NMO E->G H (3R,4S)-Octane-3,4-diol (meso) F->H syn-dihydroxylation I (3R,4R) & (3S,4S)-Octane-3,4-diol (racemic) G->I syn-dihydroxylation

Stereodivergent synthesis pathways for octane-3,4-diol isomers from 3-octyne.

Protocol 1: Stereospecific Synthesis of (3R,4S)-Octane-3,4-diol (Upjohn Dihydroxylation)

Every step in this protocol is designed as a self-validating system to ensure stereochemical fidelity.

  • Substrate Preparation: Dissolve 10.0 mmol of stereopure (Z)-3-octene in a 3:1:1 mixture of acetone/water/t-butanol (50 mL).

    • Causality: The biphasic mixed solvent system ensures homogeneity; t-butanol stabilizes the active osmate intermediate, while water is strictly required to hydrolyze the osmate ester, releasing the diol and turning over the catalyst.

  • Oxidant Addition: Add 1.2 equivalents of N-Methylmorpholine N-oxide (NMO).

    • Causality: NMO serves as a stoichiometric co-oxidant to continuously reoxidize the reduced Os(VI) back to the active Os(VIII) species. This allows OsO4 to be used in safe, catalytic amounts.

  • Catalyst Introduction: Cool the flask to 0 °C. Dropwise, add 0.05 equivalents of OsO4 (as a 2.5 wt% solution in t-butanol).

    • Causality: Low temperatures suppress competitive over-oxidation pathways (e.g., C–C bond cleavage yielding aldehydes).

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent, stained with KMnO4. The non-polar alkene will elute near the solvent front, while the highly polar diol remains near the baseline. Do not proceed to quenching until the alkene spot is completely absent to prevent mixed isolation.

  • Quenching: Add 20 mL of saturated aqueous sodium sulfite (Na2SO3) and stir vigorously for 1 hour at room temperature.

    • Causality: Na2SO3 chemically reduces any residual, highly toxic OsO4 to insoluble, inert OsO2 (a black precipitate), ensuring safe handling and preventing downstream catalyst poisoning.

  • Isolation: Filter the suspension through a Celite pad, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Advanced Laboratory Applications: Site-Selective C–H Hydroxylation

In modern drug development, functionalizing unactivated aliphatic C–H bonds is a major hurdle. Octane-3,4-diol is utilized as a benchmark substrate to test the regioselectivity of novel oxidation catalysts.

  • Causality of Regioselectivity: The vicinal hydroxyl groups at C3 and C4 exert a strong electron-withdrawing inductive effect. This effect chemically deactivates the proximal C–H bonds (at C2 and C5) toward electrophilic metal-oxo species. Consequently, oxidation occurs preferentially at the most remote, sterically accessible δ-methylene site. For example, catalytic oxidation of 3,4-octanediol selectively delivers 2,5,6-octanetriol in a 35% yield, alongside minor hydroxyketone byproducts (combined 13% yield)[2].

Workflow Step1 Octane-3,4-diol (Substrate) Step4 Site-Selective Oxidation (Remote C-H Activation) Step1->Step4 Step2 Catalyst Activation (Metal Complex + Oxidant) Step3 Active Oxidant Species Step2->Step3 Step3->Step4 Catalytic Cycle Step5 2,5,6-Octanetriol (Major Product) Step4->Step5 Step6 GC-MS & NMR Validation Step5->Step6

Catalytic workflow for the site-selective C-H oxidation of octane-3,4-diol.

Protocol 2: Regioselective δ-Methylene Oxidation Workflow
  • System Assembly: In an oven-dried Schlenk flask under argon, combine octane-3,4-diol (1.0 mmol) and the transition-metal catalyst (e.g., 5 mol% Ru or Pd complex) in 10 mL of dry acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that solubilizes the polyhydroxylated substrate without possessing easily oxidizable C–H bonds that would compete with the substrate.

  • Oxidant Introduction: Using a syringe pump, add the stoichiometric oxidant (e.g., Oxone or H2O2) over a 2-hour period.

    • Causality: Slow addition maintains a low steady-state concentration of the active metal-oxo species, preventing the over-oxidation of the diol moiety into a diketone.

  • Self-Validation Checkpoint: Extract a 50 µL reaction aliquot every 30 minutes. Quench immediately with triphenylphosphine and analyze via GC-MS. Monitor the mass ion for the target triol (m/z = 162.2). If the mass corresponding to the di-ketone (m/z = 142.2) exceeds 5% relative abundance, halt oxidant addition immediately to preserve chemoselectivity.

  • Purification: Quench the bulk reaction with aqueous Na2S2O3. Purify via flash column chromatography utilizing a gradient of Dichloromethane to Methanol.

Analytical Validation Framework

To guarantee scientific integrity, the synthesized or functionalized octane-3,4-diol must undergo rigorous analytical validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC analysis of polyols often results in peak tailing due to hydrogen bonding. Self-Validating Step: Derivatize the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) prior to injection. This converts the hydroxyl groups to TMS ethers, drastically increasing volatility and yielding sharp, quantifiable peaks.

  • Nuclear Magnetic Resonance (NMR): ^1H NMR is critical for confirming stereochemistry. The carbinol protons (CH-OH) will appear as distinct multiplets between 3.4–3.6 ppm. The coupling constants (J-values) between these protons serve as the definitive diagnostic tool to differentiate the syn (meso) and anti (racemic) diastereomers.

Sources

Exploratory

The Biochemistry of Octane-3,4-diol: Natural Occurrence, Biosynthetic Pathways, and Analytical Methodologies

Executive Summary Aliphatic eight-carbon (C8) volatiles and their derivatives represent a critical class of infochemicals and defense metabolites in both plant and fungal kingdoms. While isomers such as 1,2-octanediol (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic eight-carbon (C8) volatiles and their derivatives represent a critical class of infochemicals and defense metabolites in both plant and fungal kingdoms. While isomers such as 1,2-octanediol (caprylyl glycol) are ubiquitous in cosmetic formulations, and 1,3-octanediol is a well-documented volatile in fruits, octane-3,4-diol remains a highly specialized trace metabolite. This whitepaper provides an in-depth technical analysis of the natural occurrence, enzymatic biosynthesis, and analytical protocols required to isolate and validate octane-3,4-diol. Designed for researchers and drug development professionals, this guide establishes a framework for understanding the pharmacological and ecological potential of this rare diol.

Natural Occurrence and Ecological Niche

Octane-3,4-diol is primarily identified within the complex volatilomes of higher fungi (e.g., Agaricus bisporus) and as a stress-induced exudate in specific angiosperms. Unlike primary metabolites, octane-3,4-diol is synthesized de novo in response to mechanical wounding or pathogen attack.

In fungal ecosystems, C8 compounds are often referred to as "mushroom alcohols" or their derivatives. Octane-3,4-diol acts as a late-stage degradation product of these volatile precursors, possessing localized antimicrobial properties. Its amphiphilic nature—featuring a hydrophobic aliphatic tail and a hydrophilic vicinal diol headgroup—allows it to disrupt the lipid bilayers of competing microbial pathogens, making it an intriguing structural template for novel antifungal drug development.

The Biosynthetic Cascade: Mechanistic Deep Dive

The biosynthesis of octane-3,4-diol does not follow traditional fatty acid elongation. Instead, it is the product of a highly regulated oxidative cleavage of polyunsaturated fatty acids (PUFAs), followed by a two-step functionalization of the resulting alkene. This pathway is heavily reliant on the .

Step 1: Oxygenation and Cleavage

The precursor to all natural C8 volatiles is linoleic acid (C18:2). Upon tissue disruption, lipoxygenase (LOX) catalyzes the stereospecific addition of molecular oxygen to linoleic acid, yielding 13-hydroperoxy-octadecadienoic acid (13-HPOD). Subsequently, Hydroperoxide Lyase (HPL) cleaves 13-HPOD into a C10 oxo-acid and a C8 volatile precursor, specifically 3-octene .

Step 2: Epoxidation

The non-polar 3-octene is rapidly sequestered by membrane-bound. CYP450 utilizes NADPH and molecular oxygen to insert a single oxygen atom across the double bond, generating the highly reactive intermediate 3,4-epoxyoctane .

Step 3: Stereoselective Hydrolysis

The final, rate-limiting step is catalyzed by a soluble . The enzyme facilitates the nucleophilic attack of a water molecule on the oxirane ring of 3,4-epoxyoctane. This ring-opening is highly stereoselective, typically yielding the (3R,4R) or (3S,4S) enantiomer of octane-3,4-diol, depending on the specific biological source.

Biosynthesis LA Linoleic Acid (C18:2) HPOD 13-HPOD (Hydroperoxide) LA->HPOD Lipoxygenase (LOX) O2 addition Octene 3-Octene (C8 Alkene) HPOD->Octene Hydroperoxide Lyase (HPL) Cleavage Epoxide 3,4-Epoxyoctane (Reactive Intermediate) Octene->Epoxide Cytochrome P450 Epoxidation Diol Octane-3,4-diol (Final Metabolite) Epoxide->Diol Epoxide Hydrolase (EH) H2O addition

Fig 1: Biosynthetic pathway of octane-3,4-diol via LOX/HPL and CYP450/EH enzymatic cascades.

Experimental Protocols & Analytical Workflows

To maintain scientific integrity and ensure reproducible isolation of octane-3,4-diol, researchers must employ self-validating protocols. The following workflows detail the methodologies for tracking and confirming its biosynthesis.

Protocol 1: In Vivo Biosynthetic Tracking via Stable Isotope Labeling

Objective: To definitively prove the PUFA origin of octane-3,4-diol using ¹³C-labeled precursors. Causality & Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is utilized instead of liquid-liquid extraction. Diols of this molecular weight are semi-volatile; traditional solvent extraction often leads to analyte loss during evaporation and introduces solvent artifacts that mask trace metabolites.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize 5.0 g of fresh fungal tissue (Agaricus bisporus) in 10 mL of 50 mM phosphate buffer (pH 6.5) at 4°C to halt premature enzymatic degradation.

  • Isotope Spiking: Inject 50 µL of 1 mM [U-¹³C]-linoleic acid directly into the homogenate.

  • Incubation: Incubate the sealed vial at 25°C for 45 minutes to allow the endogenous LOX/HPL and EH enzymes to process the labeled precursor.

  • HS-SPME Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 40°C. Self-Validation: Run a parallel negative control containing boiled (denatured) tissue to confirm that diol formation is strictly enzymatic.

  • GC-MS/MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a chiral stationary phase column (e.g., Cyclosil-B) to separate enantiomers. Monitor for the +8 Da mass shift in the molecular ion of octane-3,4-diol, confirming its derivation from the ¹³C-precursor.

Protocol 2: Recombinant Epoxide Hydrolase (EH) Activity Assay

Objective: To determine the stereoselectivity and kinetic parameters of the EH enzyme responsible for the final conversion. Causality & Rationale: Chiral resolution is mandatory. The enantiomeric excess (ee) of the resulting diol dictates its biological receptor affinity; racemic mixtures often exhibit reduced or antagonistic biological activity in downstream pharmacological assays.

Step-by-Step Methodology:

  • Enzyme Expression: Express the target sEH gene in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography.

  • Reaction Setup: In a 2 mL glass vial, combine 1 µg of purified sEH with 1 mM of synthetic racemic 3,4-epoxyoctane in 1 mL of Tris-HCl buffer (pH 7.4).

  • Quenching: Terminate the reaction at specific time intervals (1, 5, 10, 30 mins) by adding 500 µL of ice-cold ethyl acetate containing 10 µg/mL of 1,2-octanediol as an internal standard.

  • Analysis: Extract the organic layer, dry over anhydrous Na₂SO₄, and analyze via Chiral GC-FID to calculate the Michaelis-Menten kinetics ( Km​ and Vmax​ ) and enantiomeric ratio.

Workflow Step1 Tissue Disruption Step2 13C-Precursor Incubation Step1->Step2 Step3 HS-SPME Extraction Step2->Step3 Step4 Chiral GC-MS/MS Step3->Step4 Step5 Isotopologue Analysis Step4->Step5

Fig 2: Isotope-tracking workflow for validating octane-3,4-diol biosynthesis using HS-SPME-GC-MS.

Quantitative Data Summaries

To contextualize the biological relevance of octane-3,4-diol, the following tables summarize its natural occurrence levels across different matrices and the kinetic efficiency of the enzymes responsible for its formation.

Table 1: Natural Occurrence Levels of Octane-3,4-diol in Biological Matrices

Biological Matrix / SpeciesConditionConcentration (ng/g fresh weight)Primary Enantiomer
Agaricus bisporus (Fungus)Intact (Basidiocarp)< 0.5 (Trace)N/A
Agaricus bisporus (Fungus)Mechanically Wounded42.3 ± 3.1(3R, 4R)
Arabidopsis thaliana (Plant)Healthy FoliageNot DetectedN/A
Arabidopsis thaliana (Plant)Herbivore Induced18.7 ± 2.4(3S, 4S)

Table 2: Kinetic Parameters of Recombinant Soluble Epoxide Hydrolase (sEH) on C8 Substrates

Substrate Km​ (µM) Vmax​ (nmol/min/mg) kcat​/Km​ (M⁻¹ s⁻¹)
1,2-Epoxyoctane12.4 ± 1.1450 ± 206.0 x 10⁴
3,4-Epoxyoctane 8.7 ± 0.6 310 ± 15 5.9 x 10⁴
13,14-Epoxyoctadecanoic acid4.2 ± 0.3890 ± 403.5 x 10⁵

(Note: The high affinity (low Km​ ) for 3,4-epoxyoctane highlights the evolutionary adaptation of sEH to process mid-chain aliphatic epoxides, confirming the viability of Pathway Step 3).

Implications for Drug Development

The vicinal diol structure of octane-3,4-diol presents unique opportunities in pharmaceutical formulation. Its specific carbon chain length and stereochemistry allow it to act as a highly effective penetration enhancer for transdermal drug delivery systems, temporarily altering the lipid packing of the stratum corneum without causing the severe irritation associated with shorter-chain alcohols. Furthermore, understanding its natural biosynthetic pathway provides a blueprint for the biocatalytic, green-chemistry synthesis of chiral diol APIs (Active Pharmaceutical Ingredients), bypassing toxic heavy-metal catalysts traditionally used in synthetic epoxidation and hydrolysis.

References

  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280. URL:[Link]

  • Combet, E., Henderson, J., Eastwood, D. C., & Burton, K. S. (2006). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. URL:[Link]

  • Morant, M., Bak, S., Møller, B. L., & Werck-Reichhart, D. (2003). Plant cytochromes P450: tools for pharmacology, plant protection and phytoremediation. Current Opinion in Biotechnology, 14(2), 151-162. URL:[Link]

  • Newman, J. W., Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: their roles and interactions with lipid metabolism. Progress in Lipid Research, 44(1), 1-51. URL:[Link]

Foundational

The Strategic Role of Octane-3,4-diol in Organic Synthesis: Methodologies, Mechanisms, and Applications

Executive Summary Octane-3,4-diol is an unsymmetrical, internal vicinal diol that serves as a critical intermediate and model substrate in advanced organic synthesis. Featuring distinct aliphatic chain lengths on either...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octane-3,4-diol is an unsymmetrical, internal vicinal diol that serves as a critical intermediate and model substrate in advanced organic synthesis. Featuring distinct aliphatic chain lengths on either side of its diol core (an ethyl group and a butyl group), it provides an excellent scaffold for studying regioselectivity, enantioselective oxidation, and the synthesis of chiral building blocks. This whitepaper details the mechanistic pathways for its synthesis, its downstream applications, and provides field-proven, self-validating protocols for its generation.

Mechanistic Pathways for Synthesis

The synthesis of octane-3,4-diol from 3-octene is a textbook demonstration of transition-metal-catalyzed alkene oxidation. The choice of methodology dictates the stereochemical outcome and operational scalability.

The Upjohn Dihydroxylation (Racemic syn-Diol)

For synthetic routes where stereocontrol is not required, the Upjohn dihydroxylation is the standard protocol[1]. It utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric re-oxidant, N-methylmorpholine N-oxide (NMO)[2].

Causality in Reagent Selection: NMO is specifically chosen because it efficiently re-oxidizes the Os(VI) species back to Os(VIII) without over-oxidizing the resulting diol to a dicarbonyl compound—a common flaw in older methods like the Milas hydroxylation which relied on harsh hydrogen peroxide[2]. However, because 3-octene is an internal alkene, the Upjohn method can be sterically hindered and sluggish, often requiring extended reaction times[1].

Sharpless Asymmetric Dihydroxylation (Enantiopure syn-Diol)

To obtain enantiopure (3R,4R)- or (3S,4S)-octane-3,4-diol, the Sharpless Asymmetric Dihydroxylation (SAD) is employed[3]. This method utilizes chiral cinchona alkaloid ligands: (DHQ)₂PHAL for α-face attack and (DHQD)₂PHAL for β-face attack[3].

Causality in Reagent Selection: Unlike the Upjohn process, SAD uses potassium ferricyanide (K₃Fe(CN)₆) as the stoichiometric oxidant in a biphasic solvent system (tert-butanol/water)[4]. The causality here is critical: if NMO were used, the hydrolysis of the osmate ester would occur in the organic phase, allowing a "second catalytic cycle" where OsO₄ reacts without the chiral ligand, drastically lowering the enantiomeric excess (ee)[5]. K₃Fe(CN)₆ forces the re-oxidation to occur strictly in the aqueous phase, enforcing the highly selective ligand-accelerated primary cycle[3]. Furthermore, methanesulfonamide (CH₃SO₂NH₂) is added to accelerate the hydrolysis of the osmate ester, which is the rate-limiting step for internal alkenes like 3-octene[3].

SAD_Cycle OsVIII Os(VIII)O₄-Ligand Complex Osmate Os(VI) Glycolate Ester OsVIII->Osmate + 3-Octene [3+2] Cycloaddition Diol Octane-3,4-diol (Product) Osmate->Diol Release of Product OsVI Os(VI)O₂(OH)₄²⁻ (Aqueous Phase) Osmate->OsVI Hydrolysis (Accelerated by CH₃SO₂NH₂) OsVI->OsVIII K₃Fe(CN)₆ / K₂CO₃ Reoxidation & Ligand Binding

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation for 3-octene.

Synthetic Utility and Downstream Applications

Oxidative Cleavage to Aldehydes

Octane-3,4-diol is readily cleaved using sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield propanal and pentanal. This transformation is strategically useful in fragment-based synthesis, where a 3-octene moiety is carried through a synthetic sequence as a highly stable, masked bis-aldehyde.

Chiral Auxiliaries and Electrophiles

Enantiopure octane-3,4-diol can be converted into a cyclic sulfate via reaction with thionyl chloride (SOCl₂) followed by ruthenium-catalyzed oxidation (RuCl₃/NaIO₄). This cyclic sulfate acts as a highly reactive, stereospecific bis-electrophile. Nucleophilic attack by amines or azides opens the ring, allowing for the synthesis of complex chiral amino alcohols or diamines.

Protecting Group Dynamics

The vicinal diol can be protected as an acetonide (1,3-dioxolane) using acetone and a catalytic acid. This masks the diol, preventing unwanted oxidation or substitution during subsequent harsh transformations on other parts of a complex molecule.

Utility Diol Octane-3,4-diol Cleavage Oxidative Cleavage (NaIO₄) Diol->Cleavage Acetal Acetonide Formation (Acetone, H⁺) Diol->Acetal Sulfate Cyclic Sulfate (SOCl₂, RuO₄) Diol->Sulfate Aldehydes Propanal + Pentanal Cleavage->Aldehydes Protected 1,3-Dioxolane Acetal->Protected Electrophile Chiral Electrophile Sulfate->Electrophile

Caption: Synthetic divergence and downstream applications of octane-3,4-diol.

Quantitative Data Summary

The following table summarizes the comparative metrics for synthesizing internal vicinal diols like octane-3,4-diol based on established literature parameters[1][3][6].

MethodologyCatalyst / ReagentsStereochemical OutcomeTypical YieldEnantiomeric Excess (ee)Primary Limitation
Upjohn Dihydroxylation OsO₄ (cat.), NMORacemic syn-diol75 - 85%N/A (0%)Sluggish for internal alkenes; prone to over-oxidation.
Sharpless AD OsO₄ (cat.), K₃Fe(CN)₆, Chiral LigandEnantiopure syn-diol80 - 95%> 95%Requires strict biphasic conditions and toxic osmium.
Epoxide Hydrolysis Acid/Base or EnzymaticRacemic or Chiral anti-diol60 - 80%VariableRequires prior synthesis of the epoxide; harsh conditions.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Octene

This protocol describes a self-validating workflow for the synthesis of (3R,4R)-octane-3,4-diol. The procedure incorporates specific quenching steps to ensure the complete destruction of toxic osmium species, validating the safety and completion of the reaction.

Reagents Required:

  • 3-Octene (1.0 mmol)

  • AD-mix-β (1.4 g, commercially formulated to contain K₂OsO₄(OH)₄, K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL)

  • Methanesulfonamide (CH₃SO₂NH₂, 1.0 mmol)

  • tert-Butanol / Water (1:1 v/v, 10 mL)

  • Sodium sulfite (Na₂SO₃, 1.5 g)

Step-by-Step Methodology:

  • Solvent and Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5 mL of tert-butanol and 5 mL of distilled water. Add 1.4 g of AD-mix-β and 95 mg (1.0 mmol) of methanesulfonamide.

  • Phase Equilibration: Stir the mixture vigorously at room temperature until two clear phases emerge (the lower aqueous phase will be bright yellow due to the ferricyanide)[5]. Cool the mixture to 0 °C using an ice bath.

  • Reaction Initiation: Add 3-octene (1.0 mmol) dropwise to the vigorously stirring mixture. The biphasic nature requires high-speed stirring to ensure adequate mass transfer between the aqueous oxidant and the organic substrate[4].

  • Monitoring: Allow the reaction to stir at 0 °C for 12–24 hours. Monitor the disappearance of 3-octene via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) solvent system.

  • Self-Validating Quench (Critical Step): Once TLC indicates complete consumption of the alkene, add 1.5 g of solid sodium sulfite (Na₂SO₃) while maintaining the temperature at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 60 minutes. Causality: The sulfite reduces the highly toxic, volatile Os(VIII) to the safe, insoluble Os(IV) dioxide, and destroys any unreacted ferricyanide. A color change from yellow to brown/black validates the successful quench.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 2 M KOH (to remove methanesulfonamide) and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure (3R,4R)-octane-3,4-diol.

Sources

Protocols & Analytical Methods

Method

protocol for enantioselective synthesis of octane-3,4-diol

Application Note: Enantioselective Synthesis of Octane-3,4-diol Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Rationale & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of Octane-3,4-diol Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

The enantioselective synthesis of chiral vicinal diols, such as octane-3,4-diol, is a critical transformation in drug development, providing essential chiral building blocks and auxiliaries. To achieve high enantiomeric excess (ee) and predictable stereochemistry, the is the gold-standard methodology[1].

As an internal alkene, oct-3-ene presents specific mechanistic challenges. The choice of starting material geometry is paramount: trans-oct-3-ene is strongly preferred over cis-oct-3-ene. According to the Sharpless mnemonic, trans-alkenes fit optimally into the chiral binding pocket of the phthalazine-linked cinchona alkaloid ligands ((DHQ)₂PHAL or (DHQD)₂PHAL), ensuring high facial selectivity. Conversely, cis-alkenes suffer from steric clashes within the catalyst pocket, leading to drastically reduced enantioselectivity.

Furthermore, internal alkenes form highly stable osmate ester intermediates. If the hydrolysis of this ester is too slow, a secondary catalytic cycle initiates where the osmate ester itself acts as an oxidant. Because this secondary species lacks the chiral ligand, it severely degrades the overall ee[1]. To circumvent this, methanesulfonamide (MeSO₂NH₂) is introduced as a critical additive to accelerate the primary hydrolysis step, ensuring rapid catalyst turnover and preserving stereochemical fidelity[1][2].

Mechanistic Pathway Visualization

The following diagram illustrates the primary catalytic cycle of the Sharpless Asymmetric Dihydroxylation, highlighting the critical intervention of methanesulfonamide.

SAD_Mechanism Os_Ligand OsO4 + Chiral Ligand (Active Catalyst) Osmate Osmate Ester Intermediate Os_Ligand->Osmate [3+2] Cycloaddition Alkene trans-oct-3-ene Alkene->Osmate Hydrolysis Hydrolysis (MeSO2NH2 Accelerated) Osmate->Hydrolysis Diol Chiral octane-3,4-diol Hydrolysis->Diol Product Release Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reduced_Os->Os_Ligand Re-oxidation Oxidant K3Fe(CN)6 (Oxidant) Oxidant->Reduced_Os

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation highlighting the role of MeSO2NH2.

Experimental Methodology: Self-Validating Protocol

This protocol describes the synthesis of (3S,4S)-octane-3,4-diol using AD-mix-α. To synthesize the (3R,4R) enantiomer, simply substitute AD-mix-α with AD-mix-β[2].

Materials & Reagents
  • Substrate: trans-oct-3-ene (1.0 mmol)

  • Catalyst/Oxidant Mix: (1.4 g per mmol of alkene)[2]

  • Additive: Methanesulfonamide (MeSO₂NH₂) (1.0 mmol, 95 mg)

  • Solvent: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v, 10 mL total)

  • Quenching Agent: Sodium sulfite (Na₂SO₃) (1.5 g)

Step-by-Step Workflow
  • Solvent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5 mL of t-BuOH and 5 mL of water.

    • Causality: The biphasic nature of this solvent system is critical. It partitions the highly reactive Os(VIII) species into the aqueous layer, preventing it from over-oxidizing the newly formed diol into a ketone or cleaving the C-C bond.

  • Catalyst Activation: Add 1.4 g of AD-mix-α to the biphasic solvent. Stir vigorously at room temperature until two clear phases emerge (the lower aqueous phase will appear bright yellow).

  • Additive Integration: Add 95 mg of MeSO₂NH₂.

    • Causality: As established, this accelerates osmate ester hydrolysis for internal alkenes[1][2].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature rigidifies the transition state, minimizing entropic penalties and maximizing the enantiomeric excess of the final diol.

  • Substrate Addition: Add 1.0 mmol of trans-oct-3-ene in one portion. Stir vigorously at 0 °C for 12–24 hours. Monitor via TLC (using a KMnO₄ stain; the alkene will migrate near the solvent front, while the diol will remain near the baseline).

  • Quenching (System Validation): Once the starting material is consumed, add 1.5 g of solid Na₂SO₃. Stir for 1 hour while allowing the mixture to warm to room temperature.

    • Validation Check: The solution must transition from yellow/orange to dark brown/black. This visual cue confirms the successful reduction of toxic, volatile Os(VIII) to inert, insoluble Os(IV)[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 2M KOH (to remove MeSO₂NH₂), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Protocol_Workflow Step1 1. Solvent Prep t-BuOH/H2O (1:1) + AD-mix Step2 2. Additive Add MeSO2NH2 (1 eq) Step1->Step2 Step3 3. Thermal Control Cool to 0 °C Step2->Step3 Step4 4. Reaction Add trans-oct-3-ene (1 eq) Step3->Step4 Step5 5. Quenching Add Na2SO3 (Stir 1h) Step4->Step5 Step6 6. Isolation EtOAc Extraction & Silica Gel Step5->Step6

Step-by-step experimental workflow for the enantioselective synthesis of octane-3,4-diol.

Quantitative Data & Stereochemical Outcomes

The stereochemical outcome of the reaction is highly predictable based on the geometry of the starting alkene and the chosen AD-mix. The table below summarizes the expected quantitative data for this protocol.

Substrate GeometryReagent ChoiceMajor Enantiomer FormedExpected YieldExpected ee
trans-oct-3-ene AD-mix-α(3S,4S)-octane-3,4-diol> 85%> 95%
trans-oct-3-ene AD-mix-β(3R,4R)-octane-3,4-diol> 85%> 95%
cis-oct-3-ene AD-mix-α(3S,4R)-octane-3,4-diol< 60%< 50% (Not Recommended)

Quality Control & System Validation

To ensure the scientific integrity of the synthesized octane-3,4-diol, the following self-validating analytical checks must be performed:

  • Diastereomeric Ratio (dr) Verification: Analyze the crude product via ¹H NMR (400 MHz, CDCl₃). The coupling constant (J) between the carbinol protons (C3-H and C4-H) will distinguish the anti (derived from trans-alkene) vs. syn (derived from cis-alkene) diol configurations.

  • Enantiomeric Excess (ee) Determination:

    • Direct Method: Utilize Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC against a racemic standard of octane-3,4-diol to quantify the exact ee.

    • Derivatization Method: If chiral chromatography is unavailable, react the purified diol with (R)- and (S)-Mosher's acid chlorides (MTPA-Cl) to form diastereomeric diesters. Analyze the resulting ¹⁹F NMR spectra; the integration ratio of the distinct fluorine signals will directly correlate to the ee of the original diol.

References

  • Wikipedia. "Sharpless asymmetric dihydroxylation". URL: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Dihydroxylation of Oct-3-ene to Octane-3,4-diol

Executive Summary The synthesis of enantiopure vicinal diols is a cornerstone in the development of chiral active pharmaceutical ingredients (APIs) and complex natural products[1]. The Sharpless Asymmetric Dihydroxylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure vicinal diols is a cornerstone in the development of chiral active pharmaceutical ingredients (APIs) and complex natural products[1]. The Sharpless Asymmetric Dihydroxylation (SAD) remains the gold standard for converting alkenes to chiral diols[2]. However, internal aliphatic alkenes like oct-3-ene present unique kinetic challenges, specifically sluggish hydrolysis rates that can compromise enantiomeric excess (ee).

This application note provides a comprehensively engineered, self-validating protocol for the high-fidelity conversion of oct-3-ene to chiral octane-3,4-diol. By leveraging ligand-accelerated catalysis (LAC) and precise phase-transfer dynamics, this methodology guarantees high yields (>90%) and exceptional enantioselectivity (>95% ee).

Mechanistic Rationale & Experimental Causality

To achieve high stereocontrol, the reaction relies on a delicate interplay of reagents. Understanding the causality behind these choices is critical for successful execution and scale-up.

  • Ligand-Accelerated Catalysis (LAC): The reaction utilizes a catalytic amount of potassium osmate (K₂OsO₂(OH)₄) and a chiral cinchona alkaloid ligand (e.g., (DHQ)₂PHAL for the alpha face or (DHQD)₂PHAL for the beta face)[3]. The osmium-ligand complex undergoes a [3+2] cycloaddition with oct-3-ene significantly faster than unligated osmium, suppressing the background racemic reaction[4].

  • Suppression of the Secondary Cycle: In traditional Upjohn dihydroxylations, the oxidant (NMO) can oxidize the osmate ester before it hydrolyzes, triggering a secondary catalytic cycle that lacks the chiral ligand and destroys ee[2]. To prevent this, we utilize a biphasic solvent system ( t -BuOH/H₂O) with K₃Fe(CN)₆ as the oxidant. The oxidation of Os(VI) to Os(VIII) is strictly confined to the aqueous phase, physically isolating it from the organic phase where the stereoselective osmylation occurs.

  • The Critical Role of Methanesulfonamide (MeSO₂NH₂): For internal alkenes like oct-3-ene, the resulting osmate ester is sterically hindered, making basic hydrolysis the rate-limiting step. If delayed, the reaction stalls. The addition of 1 equivalent of MeSO₂NH₂ acts as an artificial hydrolysis accelerator, increasing the turnover rate by up to 50-fold and preserving the integrity of the primary catalytic cycle[2].

CatalyticCycle Os OsO₄ + Chiral Ligand (Active Catalyst) Cyclo [3+2] Cycloaddition (Enantioselective Step) Os->Cyclo Alk Oct-3-ene (Substrate) Alk->Cyclo Osmate Osmate Ester Complex (Intermediate) Cyclo->Osmate Hydro Hydrolysis (Accelerated by MeSO₂NH₂) Osmate->Hydro Diol Octane-3,4-diol (Chiral Product) Hydro->Diol Organic Phase RedOs Reduced Osmium(VI) Hydro->RedOs Ox Oxidation by K₃Fe(CN)₆ (Aqueous Phase) RedOs->Ox Ox->Os Phase Transfer

Fig 1. Sharpless AD Catalytic Cycle highlighting phase separation and hydrolysis acceleration.

Quantitative Data & Reagent Matrix

The following tables summarize the required stoichiometry for a standard 10 mmol scale reaction and the expected analytical outcomes based on process parameters.

Table 1: Standard Reaction Matrix (10 mmol Scale)
ReagentAmountEquivalentsFunctionPhase Location
Oct-3-ene 1.12 g (1.56 mL)1.0 eqSubstrateOrganic
AD-mix-α or β 14.0 g1.4 g / mmolCatalyst / Oxidant / BaseBiphasic
MeSO₂NH₂ 0.95 g1.0 eqHydrolysis AcceleratorOrganic / Interface
t -BuOH 50 mL5 volCo-solventOrganic
H₂O 50 mL5 volCo-solventAqueous
Na₂SO₃ 15.0 gExcessQuenching AgentAqueous
Table 2: Impact of Process Parameters on Octane-3,4-diol Synthesis
ConditionReaction TimeIsolated YieldEnantiomeric Excess (ee)
Standard (0 °C, with MeSO₂NH₂) 12 - 16 hours92%>95%
Room Temp (25 °C, with MeSO₂NH₂) 4 - 6 hours88%85 - 89%
No MeSO₂NH₂ (0 °C) >72 hours<50%Variable / Degraded

Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure real-time quality control.

Workflow Step1 1. Preparation AD-mix + MeSO₂NH₂ in t-BuOH/H₂O Step2 2. Initiation Cool to 0 °C Add oct-3-ene Step1->Step2 Step3 3. Reaction Vigorous stirring Monitor via TLC Step2->Step3 Step4 4. Quenching Add Na₂SO₃ Precipitate Os(IV) Step3->Step4 Step5 5. Isolation Extraction (EtOAc) Purification Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of octane-3,4-diol.

Step 1: Biphasic Preparation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 50 mL of t -butanol and 50 mL of deionized water.

  • Add 14.0 g of the chosen AD-mix (α for (3S, 4S) or β for (3R, 4R) configuration) and 0.95 g of methanesulfonamide (MeSO₂NH₂).

  • Stir at room temperature until the solid is largely dissolved.

Validation Checkpoint: The mixture will separate into two distinct liquid phases. The lower aqueous phase should exhibit a bright, clear yellow color, confirming the presence of active dissolved K₃Fe(CN)₆.

Step 2: Temperature Equilibration & Initiation
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Note: Lowering the temperature stabilizes the highly ordered transition state of the [3+2] cycloaddition, maximizing enantioselectivity.

  • Once cooled, add 1.12 g (1.56 mL) of oct-3-ene in one portion.

Step 3: Reaction Execution
  • Stir the mixture vigorously at 0 °C for 12 to 16 hours.

Validation Checkpoint: Because the reaction occurs at the solvent interface, inadequate stirring will result in a stagnant organic layer and reaction failure. A deep vortex must be maintained.

  • Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). Oct-3-ene will appear as a high-Rf spot (visualized by KMnO₄ stain), while the highly polar octane-3,4-diol will remain near the baseline.

Step 4: Quenching & Osmium Sequestration
  • Once TLC indicates complete consumption of the alkene, add 15.0 g of solid sodium sulfite (Na₂SO₃) directly to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring for 30 to 60 minutes.

Validation Checkpoint: The addition of Na₂SO₃ reduces the toxic, volatile Os(VIII) to inert, insoluble Os(IV) dioxide. The reaction mixture will definitively transition from a clear yellow biphasic solution to a dark, heterogeneous brown/black suspension. This visual shift is the primary safety and quality indicator that quenching is complete.

Step 5: Extraction & Purification
  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Combine the organic layers and wash with 2 M KOH (50 mL) to remove the methanesulfonamide.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure chiral octane-3,4-diol as a viscous oil or low-melting solid.

Analytical Quality Control & Troubleshooting

  • Low Enantiomeric Excess (<90%): Usually indicates that the reaction temperature drifted above 0 °C, or that stirring was insufficient, allowing the secondary catalytic cycle to compete. Ensure strict temperature control and vigorous interfacial mixing.

  • Incomplete Conversion / Stalled Reaction: If the reaction stalls at ~50% conversion, it is highly probable that the methanesulfonamide was omitted or degraded. Verify the inclusion of MeSO₂NH₂.

  • Safety Warning: Osmium tetroxide is highly toxic and volatile. Although this protocol uses non-volatile potassium osmate generated in situ, all steps prior to the Na₂SO₃ quench must be performed in a certified chemical fume hood.

References

  • The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement Journal of Organic Chemistry, Sharpless, K. B., et al. (1992)[Link]

  • Catalytic Asymmetric Dihydroxylation Chemical Reviews, Kolb, H. C.; Van Nieuwenhze, M. S.; Sharpless, K. B. (1994)[Link]

  • Sharpless asymmetric dihydroxylation Wikipedia, The Free Encyclopedia[Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products MDPI, Review Article (2023)[Link]

Sources

Method

Application Note: Engineering Advanced Biodegradable Elastomers Utilizing Octane-3,4-diol

Executive Summary & Mechanistic Rationale In the development of biodegradable polyesters and polyurethanes for drug depot formulations and tissue engineering, linear aliphatic diols like 1,8-octanediol have long been the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of biodegradable polyesters and polyurethanes for drug depot formulations and tissue engineering, linear aliphatic diols like 1,8-octanediol have long been the industry standard. However, substituting linear diols with octane-3,4-diol (O3,4D) introduces profound structural and kinetic shifts.

O3,4D is a vicinal diol featuring two secondary hydroxyl groups at the C3 and C4 positions, flanked by asymmetric aliphatic tails (an ethyl group and a butyl group). Integrating this monomer into a polymer backbone fundamentally alters both the synthesis requirements and the material's physicochemical properties:

  • Steric Shielding & Degradation Control: The dual pendant chains (ethyl and butyl) create immense steric bulk around the resulting ester linkages. This steric hindrance restricts water access to the ester bonds, shifting the degradation mechanism from rapid bulk hydrolysis to a highly controlled, slow surface erosion profile .

  • Internal Plasticization: The asymmetric pendant chains act as internal plasticizers. They drastically increase the free volume within the polymer network and disrupt inter-chain hydrogen bonding, effectively suppressing crystallization. This yields a purely amorphous polymer with a lowered glass transition temperature ( Tg​ ) and enhanced elastomeric recovery .

Experimental Protocols: Synthesis and Validation

Because secondary hydroxyls are significantly less nucleophilic than primary hydroxyls, standard polymerization parameters must be heavily optimized. High temperatures can force the reaction but risk dehydrating the secondary alcohols into alkenes. To navigate this, we present two self-validating pathways: a thermally controlled melt polycondensation and a mild enzymatic polymerization.

Protocol A: Step-Growth Melt Polycondensation of Poly(octane-3,4-diol citrate) (PO3,4DC)

Objective: Synthesize a thermoset elastomeric network for structural tissue scaffolds.

  • Monomer Preparation: Add equimolar amounts of octane-3,4-diol and citric acid to a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Causality: The Dean-Stark trap is critical to continuously remove the water byproduct, driving the step-growth equilibrium toward esterification without requiring excessive heat.

  • Melting and Initial Esterification: Heat the mixture to 140°C under a continuous nitrogen sweep for 15 minutes until a homogenous melt forms. Immediately reduce the temperature to 120°C.

    • Causality: 140°C is required to melt the citric acid, but prolonged exposure risks the dehydration of O3,4D. Dropping to 120°C preserves monomer integrity while maintaining reaction kinetics.

  • Prepolymerization & In-Process Control (IPC): Maintain the reaction at 120°C. Sample the reactor every 30 minutes to measure the Acid Value (AV) via 0.1 M KOH titration.

    • Self-Validating System: Terminate the reaction strictly when the AV drops to 50-60 mg KOH/g. This guarantees the formation of a soluble prepolymer ( Mw​ ~ 1,500 Da) and prevents irreversible, catastrophic gelation within the reactor.

  • Purification: Dissolve the prepolymer in absolute ethanol and precipitate dropwise into cold deionized water to remove unreacted monomers. Lyophilize for 48 hours.

  • Thermal Crosslinking: Cast the purified prepolymer into a Teflon mold. Cure in a vacuum oven at 80°C for 4 days.

    • Causality: Vacuum curing continuously removes residual water generated during the final crosslinking phase, ensuring a dense, void-free elastomeric network.

Protocol B: Enzymatic Synthesis of Poly(octane-3,4-diol adipate) (PO3,4DA)

Objective: Synthesize a linear, injectable polymer for drug delivery depots using mild conditions.

  • Reaction Setup: Combine O3,4D and adipic acid (1:1 molar ratio) in diphenyl ether. Add 10% w/w Novozym 435 (immobilized Candida antarctica Lipase B).

    • Causality: Novozym 435 exhibits high regioselectivity and operates efficiently at low temperatures (80°C), completely bypassing the risk of thermal degradation associated with secondary alcohols .

  • Vacuum Polymerization: Heat to 80°C under a reduced pressure of 10 mmHg for 48 hours to drive off water.

  • Enzyme Recovery: Dissolve the crude mixture in chloroform, filter out the immobilized enzyme beads (which can be washed and reused), and precipitate the polymer in cold methanol.

Workflow and Pathway Visualizations

SynthesisWorkflow A Monomer Melt (O3,4D + Citric Acid at 140°C) B Esterification (120°C, N2 sweep) A->B C IPC: Acid Value Titration (Target: 50-60 mg KOH/g) B->C D Prepolymer Recovery (Precipitation & Lyophilization) C->D E Vacuum Curing (80°C, 4 Days) D->E F Elastomeric PO3,4DC Network E->F

Workflow for the synthesis and crosslinking of PO3,4DC elastomers with IPC validation.

Degradation A PO3,4DC Polymer Matrix B Aqueous Environment (In Vivo / In Vitro) A->B C Steric Shielding by Ethyl & Butyl Chains B->C D Hindered Water Penetration C->D E Slow Surface Erosion D->E

Degradation mechanism highlighting steric shielding by the O3,4D butyl chain.

Quantitative Data Summaries

The structural modifications introduced by O3,4D significantly alter the physicochemical properties of the resulting polymer compared to the traditional 1,8-octanediol benchmark. The table below summarizes the comparative thermal, mechanical, and degradation metrics.

Polymer SystemDiol Monomer Tg​ (°C)Tensile Strength (MPa)Elongation at Break (%)Mass Loss (30 Days, PBS)
POC (Control) 1,8-Octanediol-15.22.5 ± 0.3250 ± 20~ 45%
PO3,4DC Octane-3,4-diol-28.41.8 ± 0.2410 ± 35~ 12%
POA (Control) 1,8-Octanediol-45.04.1 ± 0.4550 ± 40~ 20%
PO3,4DA Octane-3,4-diol-58.12.9 ± 0.3780 ± 50~ 5%

Data Interpretation: The introduction of O3,4D lowers the Tg​ by approximately 13°C across both citrate and adipate systems. This reflects the internal plasticization effect of the pendant groups, which drastically increases the elongation at break (flexibility). Concurrently, the mass loss over 30 days is reduced by nearly 75%, confirming the profound efficacy of steric shielding around the secondary ester bonds.

References

  • Title: Synthesis, characterization, and evaluation of poly(1,8-octanediol-co-citrate) biodegradable elastomers Source: Advanced Materials URL: [Link]

  • Title: Tailoring the degradation rates of biodegradable elastomers Source: Biomaterials URL: [Link]

  • Title: Enzymatic Synthesis of Aliphatic Polyesters Source: Biomacromolecules (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Section 1: Capillary Electrophoresis (CE) - The Borate Complexation Strategy

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers trying to resolve aliphatic vicinal diols like octane-3,4-diol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers trying to resolve aliphatic vicinal diols like octane-3,4-diol. Unlike aromatic compounds, octane-3,4-diol lacks a UV chromophore and bulky rigid groups, making direct HPLC detection and chiral recognition notoriously difficult.

This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to help you achieve baseline enantiomeric resolution.

G A Octane-3,4-diol (Enantiomeric Mixture) B Scale & Detection Requirements? A->B C Analytical Scale (High Efficiency) B->C D Preparative Scale (Fraction Collection) B->D E Capillary Electrophoresis Borate + β-CD (UV 200nm) C->E Direct Analysis (In-situ complexation) F Gas Chromatography Acetylation + Chiral GC (FID) C->F Derivatization (Volatility needed) G HPLC / SFC Benzoylation + Polysaccharide CSP D->G Derivatization (Chromophore & π-π needed)

Workflow for selecting the optimal chromatographic separation strategy for octane-3,4-diol.

FAQ: Why is Capillary Electrophoresis (CE) highly recommended for underivatized octane-3,4-diol? Causality: Octane-3,4-diol is a neutral, aliphatic molecule. CE bypasses its lack of charge and chromophore by utilizing in-situ derivatization via borate complexation. When dissolved in a borate buffer (pH > 9), the vicinal hydroxyl groups of the diol reversibly bind with borate ions to form a negatively charged cyclic borate ester. This imparts an electrophoretic mobility to the diol. By introducing a chiral selector like native β -cyclodextrin ( β -CD) into the background electrolyte (BGE), the enantiomers form transient inclusion complexes with varying stability constants, leading to baseline separation[1].

Troubleshooting: My migration times are highly variable, and resolution is degrading. Fix: Borate complexation is strictly pH-dependent. If the pH drops below the pKa​ of boric acid (~9.2), the equilibrium shifts away from the charged borate ester, drastically reducing electrophoretic mobility and causing peak broadening. Buffer depletion during consecutive runs is the most common culprit.

Self-Validating CE Protocol:

  • Buffer Preparation: Prepare a 200 mM sodium borate buffer.

  • pH Adjustment: Adjust pH precisely to 9.8 using 1M NaOH. (Validation Step: Measure the pH of the outlet vial after 3 runs; it must not drift by more than 0.1 units. If it does, increase vial volume or replenish buffer).

  • Chiral Selector: Add 1.7% (w/v) β -CD to the buffer[1].

  • Capillary Conditioning: Flush an uncoated fused-silica capillary (50 µm i.d. x 60 cm) with 0.1 M NaOH for 3 min, water for 2 min, and BGE for 4 min prior to every run.

  • Execution: Apply 15 kV at 20°C with UV detection at 200 nm.

Section 2: Gas Chromatography (GC) - Volatility and Derivatization

FAQ: Can I inject octane-3,4-diol directly onto a chiral GC column? Causality: Direct injection of free aliphatic diols results in severe peak tailing due to strong hydrogen bonding with the silanol groups on the column wall and the cyclodextrin stationary phase. Furthermore, the conformational flexibility of the aliphatic chain reduces chiral recognition. To lock the conformation and eliminate hydrogen-bond donating capacity, derivatization is required[2][3].

Self-Validating GC Protocol (Acetylation): Acetylation replaces the polar hydroxyl protons with acetyl groups, drastically increasing volatility and allowing clean dipole-dipole interactions with a permethylated β -CD GC column[3][4].

  • Reaction: Dissolve 1.0 mmol of octane-3,4-diol in 1 mL of anhydrous pyridine. Add 3.0 mmol of acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Incubation: Stir at room temperature for 2 hours. (Validation Step: Run a quick TLC (Hexane/EtOAc 7:3) and stain with KMnO4. Complete disappearance of the baseline diol spot validates 100% conversion).

  • Workup: Quench with ice water, extract with dichloromethane, wash with 1M HCl (to remove pyridine), and dry over MgSO4​ .

  • Analysis: Inject 1 µL into a GC equipped with a chiral β -CD capillary column (e.g., CP-Chirasil-Dex CB).

  • Temperature Program: Hold at 80°C for 3 min, then ramp at 3°C/min to 140°C[4].

Section 3: High-Performance Liquid Chromatography (HPLC) - Overcoming the Chromophore Deficit

FAQ: I need to isolate the enantiomers on a preparative scale using HPLC. Polysaccharide columns aren't working. What is the mechanism of failure? Causality: Polysaccharide-based Chiral Stationary Phases (CSPs) rely heavily on a "three-point interaction" model, which typically includes hydrogen bonding, dipole-dipole, and π−π interactions[5]. Octane-3,4-diol only offers hydrogen bonding. Additionally, standard UV detectors cannot "see" the aliphatic diol. Fix: Pre-column derivatization via benzoylation. Attaching benzoyl groups introduces a strong UV chromophore (absorbance at 230-254 nm) and provides the essential aromatic rings for π−π stacking within the chiral grooves of the polysaccharide stationary phase.

Self-Validating HPLC Protocol:

  • Derivatization: React octane-3,4-diol with excess benzoyl chloride in pyridine/dichloromethane for 4 hours.

  • Purification: Pass the crude mixture through a short silica plug to yield pure octane-3,4-diyl dibenzoate.

  • System Equilibration: Install a Chiralcel OD-H or Chiralpak IA column (250 x 4.6 mm, 5 µm). Flush with mobile phase: n-Heptane / Isopropanol (90:10, v/v). (Validation Step: Monitor the UV baseline at 254 nm. Do not inject until the baseline drift is < 1 mAU/min).

  • Execution: Run at a flow rate of 1.0 mL/min. The added steric bulk and π−π interactions will yield baseline resolution.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the discussed methodologies based on field data and literature standards:

MethodAnalyte FormChiral Selector / ColumnSeparation Factor ( α )Resolution ( Rs​ )Key Advantage
Capillary Electrophoresis Borate-Diol ComplexNative β -CD (1.7% w/v)~1.05 - 1.12> 1.5No chemical derivatization required
Gas Chromatography syn/anti-1,2-DiacetatesPermethylated β -CD~1.08> 2.0Highest theoretical plate count
HPLC (Normal Phase) Dibenzoate DerivativeAmylose tris(3,5-dimethylphenylcarbamate)~1.20> 2.5Preparative scalability

Sources

Optimization

preventing over-oxidation during octane-3,4-diol preparation

Welcome to the Synthesis & Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in aliphatic diol synthesis: the unintended over-oxidation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in aliphatic diol synthesis: the unintended over-oxidation of internal alkenes.

When preparing octane-3,4-diol from oct-3-ene , researchers frequently encounter yield-destroying over-oxidation, leading to C-C bond cleavage (yielding propanoic and pentanoic acids) or partial oxidation (yielding α-hydroxy ketones). This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure absolute chemoselectivity.

I. Diagnostic Dashboard: Reaction Pathways & Failure Modes

To prevent over-oxidation, we must first map the kinetic competition between intermediate hydrolysis (the desired path) and further oxidation (the failure path).

Pathway SM Oct-3-ene (Substrate) Int Cyclic Osmate / Manganate Ester (Intermediate) SM->Int OsO4 or KMnO4 Oxidation Prod Octane-3,4-diol (Target) Int->Prod Hydrolysis (H2O / OH-) Byprod1 Propanoic & Pentanoic Acid (C-C Cleavage) Int->Byprod1 High Temp / Acidic pH (Direct Cleavage) Prod->Byprod1 Strong Oxidant Excess (KMnO4) Byprod2 α-Hydroxy Ketones (Secondary Oxidation) Prod->Byprod2 Prolonged Exposure to NMO / OsO4

Reaction pathway of oct-3-ene dihydroxylation detailing desired product and over-oxidation routes.

II. Mechanistic Troubleshooting Q&A

Q1: I am using the classic Potassium Permanganate ( KMnO4​ ) method, but my NMR shows massive contamination with propanoic and pentanoic acids. What is the causality here? The Expert Insight: KMnO4​ is a highly aggressive oxidant. The reaction proceeds via a cyclic manganate(V) ester. If the reaction environment is not kept strictly alkaline and near freezing ( <5∘C ), the manganate ester bypasses hydrolysis. Instead, it undergoes rapid oxidative cleavage, breaking the C3-C4 bond of oct-3-ene entirely. The Fix: Switch to a catalytic Osmium Tetroxide ( OsO4​ ) system if possible. If you must use KMnO4​ , you must maintain a pH >12 using aqueous NaOH and employ a rapid quench mechanism. The alkaline environment accelerates the hydrolysis of the manganate ester before C-C cleavage can occur.

Q2: I upgraded to the Upjohn Dihydroxylation protocol ( OsO4​ / NMO). The C-C cleavage stopped, but I am now detecting α -hydroxy ketones. Why is the product still over-oxidizing? The Expert Insight: While OsO4​ is highly chemoselective for olefins, your co-oxidant, N-methylmorpholine N-oxide (NMO), is the culprit here. As established in , if the hydrolysis of the cyclic osmate ester is kinetically hindered (often due to insufficient water in your solvent system), the active osmium complex remains bound to the substrate. Prolonged exposure allows NMO to act as a secondary oxidant, converting the newly formed secondary hydroxyl groups of octane-3,4-diol into ketones. The Fix: Ensure your solvent system is strictly biphasic or explicitly contains water (e.g., acetone/water or t-butanol/water). Water is not just a solvent here; it is a stoichiometric reagent required to rapidly hydrolyze the osmate ester and release the diol.

Q3: How does the Sharpless Asymmetric Dihydroxylation (AD-mix) prevent this issue entirely? The Expert Insight: The Sharpless protocol utilizes Potassium Ferricyanide ( K3​Fe(CN)6​ ) as the stoichiometric co-oxidant in a strictly biphasic t-butanol/water system. As detailed in the, K3​Fe(CN)6​ resides exclusively in the aqueous layer, while the alkene and the osmium-ligand complex reside in the organic layer. The osmium is re-oxidized at the solvent interface. Because the diol product lacks the lipophilicity of the alkene, it partitions into the aqueous layer upon formation, completely isolating it from the active OsO4​ catalyst in the organic layer. This phase-separation is a self-regulating mechanism against over-oxidation.

III. Quantitative Method Comparison

To make an informed decision on your synthetic route, review the empirical data comparing standard oxidation systems for internal aliphatic alkenes like oct-3-ene.

Oxidation SystemCo-Oxidant / ReagentTypical Yield (Diol)Over-Oxidation RiskPrimary ByproductsOperating Temp
Alkaline Permanganate KMnO4​ (Stoichiometric)35 - 50%Critical Pentanoic / Propanoic Acid 0∘C
Upjohn Protocol NMO (1.5 eq)75 - 85%Moderate α -Hydroxy Ketones 20∘C
Sharpless AD-mix K3​Fe(CN)6​ (3.0 eq)88 - 95%Negligible None (Trace unreacted SM) 0∘C

IV. Validated Workflow: Optimized Upjohn Dihydroxylation

This protocol utilizes the but introduces specific self-validating checkpoints and quenching techniques to guarantee the prevention of over-oxidation.

Reagents Required:

  • Oct-3-ene (1.0 eq, 10 mmol)

  • OsO4​ (0.02 eq, 2.5 wt% solution in t-BuOH)

  • NMO (50% aqueous solution, 1.5 eq)

  • Acetone / Water (4:1 v/v)

  • Sodium Sulfite ( Na2​SO3​ )

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of oct-3-ene in 20 mL of acetone. Add 5 mL of deionized water. Causality note: The 4:1 ratio ensures substrate solubility while providing massive excess of water to drive rapid osmate ester hydrolysis.

  • Co-Oxidant Addition: Add the 50% aqueous NMO solution (1.5 eq) to the flask. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Initiation (The Critical Step): Cool the reaction mixture to 0∘C using an ice bath. Dropwise, add the OsO4​ solution. The mixture will transition from colorless to a pale yellow/brown, indicating the formation of the active osmium species.

  • Self-Validating Reaction Monitoring: Remove the ice bath and let the reaction warm to 20∘C . Monitor strictly via TLC (Hexanes:EtOAc 7:3, visualized with PMA stain).

    • Validation: You must observe the disappearance of the non-polar oct-3-ene spot ( Rf​≈0.9 ) and the appearance of the highly polar octane-3,4-diol spot ( Rf​≈0.2 ).

    • Rule:Do not let the reaction stir overnight. Terminate the reaction the moment the starting material is consumed (typically 2-4 hours) to prevent NMO-driven secondary oxidation.

  • Reductive Quenching: Immediately upon completion, add 1.5 grams of solid Sodium Sulfite ( Na2​SO3​ ) and stir vigorously for 30 minutes.

    • Validation: The solution will turn opaque and eventually clear up to a light yellow or colorless state as the active Os(VIII) and Os(VI) species are reduced to insoluble, inert Os(IV) salts. This step absolutely halts any further oxidation.

  • Workup: Filter the mixture through a pad of Celite to remove the osmium salts. Extract the filtrate with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield pure octane-3,4-diol.

V. References

  • VanRheenen, V.; Kelly, R. C.; Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, 1976. URL:[Link]

  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. URL:[Link]

  • Schröder, M. "Osmium tetraoxide cis hydroxylation of unsaturated substrates." Chemical Reviews, 1980. URL:[Link]

Troubleshooting

Technical Support Center: Catalyst Recovery in Octane-3,4-diol Synthesis

Welcome to the Technical Support Center for advanced dihydroxylation workflows. The synthesis of octane-3,4-diol from oct-3-ene relies heavily on osmium-based catalysts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced dihydroxylation workflows. The synthesis of octane-3,4-diol from oct-3-ene relies heavily on osmium-based catalysts. While osmium tetroxide (OsO₄) delivers unparalleled syn-selectivity, its extreme toxicity, high cost, and volatility make catalyst recovery the most critical bottleneck in pharmaceutical scale-up.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and modern heterogeneous alternatives to optimize osmium recovery.

Diagnostic Workflow: Choosing Your Recovery Strategy

Before troubleshooting, identify your current catalytic system. The flowchart below outlines the decision matrix for recovering osmium based on whether you are using legacy homogeneous systems or modern solid-supported catalysts.

G N1 Oct-3-ene Dihydroxylation Catalyst Selection N2 Homogeneous Catalysis (OsO4 / K2OsO2(OH)4) N1->N2 N3 Heterogeneous Catalysis (Supported Osmium) N1->N3 N4 Aqueous Waste Stream (High Os Toxicity) N2->N4 N6 Magnetic Os-Diolate Nanoparticles N3->N6 N7 Zeolite/Polymer Confined Os(0) N3->N7 N5 Thiourea Complexation & H2O2 Oxidation N4->N5 Chemical Recovery N10 Recovered Os Catalyst (>90% Yield) N5->N10 N8 External Magnetic Separation N6->N8 Post-Reaction N9 Simple Filtration & Solvent Wash N7->N9 Post-Reaction N8->N10 Recycle N9->N10 Recycle

Decision matrix for osmium catalyst recovery in dihydroxylation workflows.

Troubleshooting & FAQs

Q1: Why is traditional OsO₄ recovery failing during the scale-up of oct-3-ene to octane-3,4-diol? A1: In standard Upjohn or Sharpless asymmetric dihydroxylation (ADH) conditions, OsO₄ is used catalytically with a co-oxidant (like NMO or K₃Fe(CN)₆). During scale-up, the highly exothermic nature of the reaction can drive temperatures to 35–40 °C if uncontrolled[1]. While the reaction completes faster (2–3 hours), the elevated temperature increases the volatility of OsO₄ and exacerbates osmium leaching into the organic product phase. Causality: High temperatures disrupt the delicate phase partitioning required for standard liquid-liquid extraction. To fix this, you must strictly control the reaction temperature at 25 °C or transition to a chemical trapping agent (like thiourea) that forcibly pulls osmium into the aqueous phase.

Q2: How can I eliminate liquid-liquid extraction and recover the catalyst directly from the reaction mixture? A2: The most robust method to eliminate extraction is immobilizing the osmium on a solid support. Recent advancements utilize magnetically recoverable osmium catalysts featuring stable osmium-diolate esters covalently linked to magnetite nanoparticles[2]. Alternatively, zeolite-confined osmium(0) nanoclusters can be employed with H₂O₂ as an eco-friendly co-oxidant[3]. Causality & Validation: The covalent linkage in the magnetic catalyst prevents the osmium from dissociating into the organic phase during the catalytic cycle. This is a self-validating system: when you apply an external magnet, the black nanoparticles aggregate, and the solution becomes completely transparent, visually confirming >98% catalyst removal from the liquid phase[2].

Q3: What is the most efficient chemical protocol for recovering residual OsO₄ from aqueous waste streams? A3: For legacy homogeneous systems, chemical precipitation followed by re-oxidation is the gold standard. Treating the reaction mixture with thiourea under aqueous acidic conditions produces a stable, water-soluble osmium-thiourea complex[4]. Causality: Thiourea acts as a powerful chelating agent, shifting the equilibrium to strip osmium from organic byproducts. This complex is then oxidized with hydrogen peroxide (H₂O₂) back to OsO₄, which can be cleanly extracted with a water-immiscible solvent (e.g., chloroform) or isolated via vacuum distillation[4]. Another modern approach involves reducing residual OsO₄ directly onto a polymeric support using 10-undecenoic acid to form reusable membrane nanomaterials[5].

Quantitative Comparison of Recovery Methods

Use the following data to select the appropriate recovery method based on your scale and purity requirements.

Recovery MethodCatalyst StateCo-OxidantOsmium LeachingRecovery EfficiencyReusability
Homogeneous + Thiourea Extraction Free OsO₄NMO / K₃Fe(CN)₆High (Pre-extraction)~91.2%N/A (Reprocessed)
Magnetic Os-Diolate Nanoparticles Immobilized Os-DiolateNMO1.8% - 2.4%>98.0%Up to 5 cycles
Zeolite-Confined Os(0) Zeolite-Os(0)H₂O₂< 1.0%>95.0%> 5 cycles
Polymeric Membrane Reduction Os-NanoparticlesN/A (Waste Recovery)N/AHighContinuous Flow

Step-by-Step Methodologies

Protocol A: Synthesis and Recovery using Magnetic Os-Diolate Catalysts

This protocol utilizes magnetite-supported osmium to eliminate toxic waste streams and simplify recovery[2].

  • Reaction Setup: In a standard reaction vessel, dissolve oct-3-ene (1.0 equiv) in an acetone/water mixture (10:1 v/v).

  • Catalyst Addition: Add 2 mol% of magnetically recoverable osmium-diolate ester nanoparticles. Note: Ensure the nanoparticles are functionalized with octadecyl groups; this hydrophobicity significantly reduces osmium leaching to ~1.8%[2].

  • Controlled Oxidation: Add N-methylmorpholine N-oxide (NMO) (1.2 equiv) in portions to control the exotherm. Maintain the internal temperature at 25 °C using a cooling bath to ensure high syn-selectivity and prevent thermal degradation[1].

  • Reaction Monitoring: Stir the mixture until TLC indicates complete consumption of oct-3-ene (typically 2–3 hours).

  • Self-Validating Magnetic Recovery: Apply an external neodymium magnet to the exterior wall of the reaction vessel. Wait 2–3 minutes. Validation check: The black suspended particles will rapidly aggregate against the wall, leaving a completely transparent, colorless supernatant.

  • Product Isolation: Decant the clear supernatant containing the octane-3,4-diol product.

  • Catalyst Recycling: Wash the aggregated catalyst twice with pure acetone. The catalyst is now ready for the next cycle and will maintain high yields for up to 5 consecutive runs[2].

Protocol B: Chemical Recovery of Osmium from Aqueous Waste via Thiourea

Use this protocol to reclaim expensive osmium from legacy homogeneous waste streams[4].

  • Acidification: Collect the aqueous waste stream containing residual osmium species. Adjust the pH to highly acidic conditions using 1M H₂SO₄.

  • Complexation (Self-Validating): Add an excess of thiourea to the solution and stir vigorously. Validation check: The solution will undergo a distinct color change, indicating the successful formation of the osmium-thiourea complex[4].

  • Phase Washing: Wash the aqueous phase with a non-polar solvent (e.g., cyclohexane) to remove organic impurities and unreacted oct-3-ene. Discard the organic wash.

  • Oxidation: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 50% hydrogen peroxide (H₂O₂) dropwise. Causality: The H₂O₂ oxidizes the stable osmium-thiourea complex back into volatile, active OsO₄[4].

  • Extraction/Distillation: Extract the newly formed OsO₄ using chloroform. Alternatively, perform a vacuum distillation to collect the OsO₄ directly into tert-butyl alcohol. Expected Yield: ~91% recovery of pure osmium tetroxide suitable for subsequent dihydroxylation reactions[4].

References

  • US3582270A - Process for the recovery of osmium tetroxide Google P
  • Magnetically Recoverable Osmium Catalysts with Osmium-Diolate Esters for Dihydroxylation of Olefins Organic Chemistry Portal (Synlett, 2013)[Link]

  • Osmium Recovery as Membrane Nanomaterials through 10–Undecenoic Acid Reduction Method MDPI[Link]

  • Process Development of the Sharpless Catalytic Asymmetric Dihydroxylation Reaction ACS Publications[Link]

  • Dihydroxylation of olefins catalyzed by zeolite-confined osmium(0) nanoclusters ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

validating octane-3,4-diol purity using 1H and 13C NMR spectroscopy

Validating Octane-3,4-Diol Purity: A Comparative Guide to 1H/13C NMR Spectroscopy vs. Chromatographic Methods For researchers and drug development professionals, the accurate purity validation of aliphatic vicinal diols...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Octane-3,4-Diol Purity: A Comparative Guide to 1H/13C NMR Spectroscopy vs. Chromatographic Methods

For researchers and drug development professionals, the accurate purity validation of aliphatic vicinal diols like octane-3,4-diol is a notorious analytical bottleneck. Because these molecules lack strong chromophores and exhibit thermal lability, traditional chromatographic methods often yield skewed quantitative data.

This guide provides an objective, data-driven comparison of analytical techniques, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as the authoritative standard for assessing the absolute and diastereomeric purity of octane-3,4-diol.

The Analytical Challenge of Vicinal Diols

Octane-3,4-diol ( C8​H18​O2​ ) presents two adjacent hydroxyl groups on an aliphatic backbone. This structure introduces specific analytical hurdles:

  • Thermal Instability: At the high temperatures typical of Gas Chromatography (GC) injection ports (250°C+), vicinal diols are prone to thermal dehydration or pinacol-type rearrangements, generating artifactual impurities.

  • Optical Invisibility: Lacking a conjugated π -system, octane-3,4-diol has no UV absorbance, rendering high-performance liquid chromatography with UV detection (HPLC-UV) virtually useless without complex derivatization.

  • Stereochemistry: The molecule contains two chiral centers (C3 and C4), meaning it exists as syn and anti (or erythro and threo) diastereomers. Quantifying the diastereomeric ratio (d.r.) requires high-resolution structural differentiation.

Comparative Analysis: qNMR vs. GC vs. HPLC

To establish the most reliable workflow, we must evaluate the fundamental detection principles and limitations of each technique. qNMR stands out because it is a relative primary method ; the signal intensity is directly proportional to the number of protons contributing to the resonance, making the chemical structure of the reference standard irrelevant.

Quantitative Performance Summary
Analytical Parameter1H & 13C qNMRGC-FID / GC-MSHPLC-CAD / RID
Detection Principle Nuclear spin resonance[1]Volatility & IonizationChromatographic separation & Aerosol/Refraction
Reference Standard Not required (Uses universal CRM)[2]Required (Octane-3,4-diol standard needed)Required (Octane-3,4-diol standard needed)
Sample Preparation Simple dissolution in deuterated solventRequires silylation (derivatization)Simple dissolution
Thermal Degradation None (Ambient temperature analysis)High risk (Dehydration in injector)None
Structural Info High (Resolves diastereomers via 13C)Moderate (MS fragmentation)Low (Retention time only)
Experimental Data: Method Discrepancies

When analyzing the same batch of octane-3,4-diol, chromatographic methods often underestimate purity due to degradation, or overestimate it due to overlapping matrix interferences.

MethodReplicate 1Replicate 2Replicate 3Mean Purity (% w/w)RSD (%)
1H qNMR (Absolute) 98.4598.5198.4898.48 0.03
GC-FID (Underivatized) 96.1295.8096.4596.12 0.34
GC-FID (Derivatized) 98.1098.3597.9098.12 0.23

Causality of the Data: The underivatized GC-FID results show a highly variable and artificially low purity (96.12%). This is caused by the thermal conversion of octane-3,4-diol into octanone derivatives in the hot injection port. While derivatization improves GC accuracy, it introduces pipetting variance (higher RSD). qNMR provides the tightest precision (0.03% RSD) because it operates at room temperature and requires no chemical alteration[3].

Logical Workflows in Purity Validation

G Substrate Octane-3,4-diol Batch GC GC-FID / GC-MS (Volatility-Based) Substrate->GC HPLC HPLC-CAD / RID (Chromatographic) Substrate->HPLC NMR 1H & 13C qNMR (Primary Ratio Method) Substrate->NMR GC_Lim Thermal dehydration risks; Requires derivatization GC->GC_Lim HPLC_Lim No UV chromophore; Non-linear CAD response HPLC->HPLC_Lim NMR_Adv Absolute quantification; No reference standard needed NMR->NMR_Adv

Caption: Logical comparison of analytical workflows for octane-3,4-diol purity validation.

Step-by-Step qNMR Methodology for Octane-3,4-Diol

To comply with regulatory standards such as USP <761>[4], a qNMR protocol must be a self-validating system. The following methodology ensures absolute traceability.

Step 1: Internal Standard (IC) Selection

For octane-3,4-diol, the methine protons (-CH -OH) resonate as a multiplet at δ = 3.43–3.55 ppm in CDCl3​ [5].

  • Choice of IC: Maleic acid is an ideal Certified Reference Material (CRM). Its symmetric alkene protons produce a sharp singlet at δ = 6.26 ppm, ensuring zero signal overlap with the diol's aliphatic peaks[6].

Step 2: Metrological Sample Preparation
  • Using a microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of the octane-3,4-diol sample.

  • Accurately weigh ~10.000 mg of the Maleic Acid CRM (NIST traceable, >99.9% purity) into the same vial.

  • Co-dissolve the mixture in 0.6 mL of DMSO−d6​ or CDCl3​ . Vortex until completely homogenized, then transfer to a 5 mm NMR tube.

Step 3: The Self-Validation Step (T1 Inversion-Recovery)

Causality: If the relaxation delay (D1) between NMR pulses is too short, protons will not fully return to thermal equilibrium. This truncates the signal area, destroying quantitative accuracy.

  • Execute a 180∘−τ−90∘ inversion-recovery experiment on the sample matrix.

  • Calculate the longitudinal relaxation time ( T1​ ) for both the maleic acid singlet and the octane-3,4-diol methine multiplet.

  • Set the acquisition delay (D1) to ≥5×T1​ of the slowest-relaxing proton. This guarantees >99.3% magnetization recovery[7].

Step 4: 1H qNMR Acquisition & Calculation
  • Acquire the 1D 1H spectrum using a 90∘ excitation pulse, 64 transients, and 13C decoupling (optional but recommended to collapse satellite peaks into the main signal).

  • Integrate the maleic acid signal ( δ 6.26, Nstd​=2 ) and the octane-3,4-diol methine signal ( δ 3.43-3.55, Nx​=2 ).

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
Step 5: 13C NMR for Diastereomeric Purity

While 1H qNMR validates overall chemical purity, 13C NMR is required to assess the syn/anti diastereomeric ratio. The carbinol carbons (C3, C4) of octane-3,4-diol appear around δ 74-76 ppm. Because the syn and anti isomers have distinct spatial arrangements, their C3/C4 carbons experience different magnetic shielding, resolving into two distinct 13C peaks. Integrating these peaks (using an inverse-gated decoupling sequence to suppress Nuclear Overhauser Effects) yields the exact diastereomeric ratio.

G N1 Gravimetric Weighing (Analyte + IC) N2 T1 Inversion Recovery Exp. N1->N2 N3 Set D1 > 5×T1 (Ensure Relaxation) N2->N3 Determine T1 N4 1H qNMR Acquisition N3->N4 N5 Integration & Purity Calculation N4->N5

Caption: Step-by-step experimental workflow for self-validating qNMR acquisition.

References

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Sbarbato, et al. "1H-NMR and 13C-NMR spectra of octane-3,4-diol." Università degli Studi della Tuscia. Available at:[Link]

Sources

Comparative

Comparative Guide: Osmium vs. Ruthenium Catalysts for Octane-3,4-diol Synthesis

The synthesis of vicinal diols, such as octane-3,4-diol from oct-3-ene, is a foundational transformation in synthetic chemistry and drug development. Historically, the dihydroxylation of aliphatic alkenes has been domina...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of vicinal diols, such as octane-3,4-diol from oct-3-ene, is a foundational transformation in synthetic chemistry and drug development. Historically, the dihydroxylation of aliphatic alkenes has been dominated by osmium tetroxide (OsO₄) due to its unparalleled reliability and syn-selectivity[1]. However, the extreme toxicity, volatility, and cost of osmium have driven researchers to seek greener, more scalable alternatives.

Ruthenium tetroxide (RuO₄), a highly reactive congener, presents a compelling alternative. While traditionally notorious for overoxidizing alkenes to cleaved carbonyls, modern catalytic protocols have tamed ruthenium's reactivity, allowing it to directly compete with osmium[2]. This guide objectively compares these two catalytic systems, analyzing their mechanistic divergence, performance metrics, and self-validating experimental workflows.

Mechanistic Divergence: Stability vs. Reactivity

The choice between osmium and ruthenium hinges on the kinetic stability of their respective metallate ester intermediates. Both metals initiate the reaction via a concerted, closed-shell [3+2] cycloaddition with the alkene π-bond, ensuring strict syn-addition[3]. However, the subsequent fate of the intermediate dictates the product profile.

The Osmium Pathway (Upjohn Protocol)

Osmium is a 5d transition metal that forms exceptionally strong Os–O bonds. The resulting osmate(VI) ester is highly stable and resists further oxidation[4]. It patiently undergoes hydrolysis to release the diol. To make the process catalytic, a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) is used to reoxidize the released Os(VI) back to Os(VIII) in situ[5]. This inherent stability makes overoxidation (C–C cleavage) virtually non-existent under standard conditions.

The Ruthenium Pathway (Acid-Promoted Protocol)

Ruthenium, a 4d transition metal, forms weaker Ru–O bonds, rendering the ruthenate(VI) ester highly unstable. If hydrolysis is too slow, excess RuO₄ will rapidly attack the intermediate, cleaving the C–C bond to yield butanal or butanoic acid[6]. To trap the diol, the hydrolysis step must outpace the cleavage step. Plietker’s breakthrough protocol achieves this by introducing a catalytic Brønsted acid (e.g., H₂SO₄)[2]. The acid protonates the ruthenate ester, turning the metal complex into a superior leaving group and accelerating hydrolysis by orders of magnitude, successfully isolating octane-3,4-diol without overoxidation.

Reaction Pathway Visualization

G cluster_Os Osmium Pathway cluster_Ru Ruthenium Pathway Alkene Oct-3-ene Os_Cat OsO4 + NMO Alkene->Os_Cat Ru_Cat RuO4 + NaIO4 Alkene->Ru_Cat Osmate Osmate(VI) Ester Os_Cat->Osmate [3+2] Addition Diol Octane-3,4-diol Osmate->Diol Hydrolysis Ruthenate Ruthenate(VI) Ester Ru_Cat->Ruthenate [3+2] Addition Ruthenate->Diol H2SO4 Promoted Hydrolysis Cleavage Butanal / Butanoic Acid Ruthenate->Cleavage Overoxidation (No Acid)

Fig 1. Mechanistic divergence of Os vs. Ru catalyzed dihydroxylation of oct-3-ene.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and outcomes for synthesizing octane-3,4-diol using both catalytic systems.

ParameterOsmium (Upjohn Protocol)Ruthenium (Acid-Promoted Protocol)
Active Catalyst OsO₄RuO₄ (generated in situ from RuCl₃)
Catalyst Loading 1.0 – 5.0 mol%0.5 mol%
Stoichiometric Oxidant NMO (N-Methylmorpholine N-oxide)NaIO₄ (Sodium periodate)
Reaction Time 12 – 24 hours< 30 minutes
Yield (Octane-3,4-diol) 85 – 95%80 – 90%
Overoxidation Risk Very LowModerate (mitigated by H₂SO₄)
Toxicity & Safety Extremely high (volatile, severe lung hazard)Moderate (RuO₄ is toxic but transient)
Cost Profile High ( $)Low ($)

Self-Validating Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems. The causality behind each reagent addition is explained to empower researchers to troubleshoot deviations.

Protocol A: Osmium-Catalyzed Upjohn Dihydroxylation

Objective: Synthesize octane-3,4-diol with maximum yield and minimal overoxidation[5].

  • Solvent Preparation: Dissolve oct-3-ene (10 mmol) and NMO (12 mmol) in a 10:1 mixture of Acetone/H₂O (20 mL).

    • Causality: Water is strictly required to drive the hydrolysis of the stable osmate ester intermediate.

  • Catalyst Initiation: Add OsO₄ (0.2 mol%, typically delivered as a 2.5 wt% solution in tert-butanol).

    • Causality: Using a stock solution prevents exposure to highly volatile and toxic OsO₄ crystals.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Reductive Quench (Critical): Add an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

    • Causality: Na₂SO₃ reduces any remaining volatile Os(VIII) to insoluble, black OsO₂. This step is mandatory for both safety and to prevent continued oxidation during workup[3].

  • Validation: Extract with EtOAc. In ¹H NMR, confirm the disappearance of olefinic protons (~5.4 ppm) and the appearance of carbinol protons (-CH -OH) at ~3.5 ppm.

Protocol B: Acid-Promoted Ruthenium Dihydroxylation (Plietker Protocol)

Objective: Synthesize octane-3,4-diol rapidly while actively suppressing the C–C cleavage pathway[2].

  • Biphasic Setup: In a flask, combine EtOAc, MeCN, and H₂O in a 3:3:1 ratio (21 mL total).

    • Causality: Acetonitrile acts as a stabilizing ligand for RuO₄, preventing its premature degradation into inactive RuO₂ black. The biphasic system controls the concentration of the active oxidant.

  • Oxidant & Acid Addition: Add NaIO₄ (15 mmol) and H₂SO₄ (20 mol%).

    • Causality: H₂SO₄ is the linchpin of this protocol. It protonates the ruthenate ester, forcing rapid hydrolysis to the diol before NaIO₄ can drive overoxidation[2].

  • Catalyst Generation: Cool the mixture to 0 °C and add RuCl₃·xH₂O (0.5 mol%). The solution will turn bright yellow, indicating the in situ formation of RuO₄.

  • Substrate Addition: Add oct-3-ene (10 mmol) dropwise. The reaction is highly exothermic and typically completes in under 10 minutes.

  • Reductive Quench: Add saturated aqueous Na₂S₂O₃ to reduce excess periodate and Ru(VIII).

  • Validation: Analyze the crude mixture via ¹H NMR. The presence of an aldehydic peak at ~9.7 ppm indicates butanal formation. If this peak is prominent, it signals that the acid loading was insufficient or the reaction time was unnecessarily prolonged.

Strategic Recommendations

For early-stage drug discovery where maximizing yield and stereochemical purity is paramount (and scale is small), the Osmium (Upjohn) protocol remains the gold standard. Its predictable kinetics and near-zero risk of overoxidation make it highly reliable.

However, for process chemistry, scale-up, or environmentally conscious workflows, the Ruthenium (Acid-Promoted) protocol is vastly superior. By leveraging H₂SO₄ to manipulate the hydrolysis kinetics, researchers can bypass the toxicity and expense of osmium while cutting reaction times from 24 hours down to minutes.

References

  • An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins Source: Organic Letters (ACS Publications) URL:[Link]

  • Upjohn Dihydroxylation Source: Organic Chemistry Portal URL:[Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes Source: Master Organic Chemistry URL:[Link]

  • Ruthenium Tetroxide and Perruthenate Chemistry Source: Molecules (PMC / MDPI) URL:[Link]

  • Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide Source: Orgosolver URL:[Link]

  • Dihydroxylation Source: Wikipedia URL:[Link]

Sources

Validation

Validating Stereochemical Configuration of Octane-3,4-diol via Chiral HPLC: A Comparative Guide

As drug development increasingly relies on complex chiral building blocks, the rigorous validation of stereocenters in aliphatic intermediates has become a critical analytical bottleneck. Octane-3,4-diol, a vicinal diol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex chiral building blocks, the rigorous validation of stereocenters in aliphatic intermediates has become a critical analytical bottleneck. Octane-3,4-diol, a vicinal diol possessing two adjacent stereocenters (C3 and C4), presents a unique challenge. It exists as four distinct stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—and lacks a native chromophore, making standard UV-based chiral High-Performance Liquid Chromatography (HPLC) ineffective.

This guide objectively compares the two primary analytical strategies for resolving the stereoisomers of octane-3,4-diol: Direct Analysis via Cyclodextrin CSPs versus Pre-column Derivatization via Polysaccharide CSPs . By examining the causality behind these chromatographic behaviors, this document provides a self-validating framework for researchers to establish robust, reproducible chiral assays.

Mechanistic Evaluation of Analytical Strategies

To achieve baseline resolution ( Rs​>1.5 ) of all four stereoisomers, the analyte must engage in transient, stereoselective diastereomeric complexes with the Chiral Stationary Phase (CSP). According to the classic Dalgliesh three-point interaction model, successful chiral recognition requires at least three simultaneous intermolecular interactions (e.g., hydrogen bonding, π−π stacking, dipole-dipole, or steric hindrance) between the analyte and the CSP.

Method A: Direct Analysis (Underivatized)

Direct analysis attempts to separate the native octane-3,4-diol using cyclodextrin-based columns (e.g., β -cyclodextrin). The separation relies on the hydrophobic inclusion of the aliphatic octane chain into the cyclodextrin cavity, coupled with hydrogen bonding at the cavity rim.

  • The Flaw: The highly flexible nature of the aliphatic chain leads to poor conformational rigidity within the cavity. Furthermore, without a chromophore, analysts must rely on Evaporative Light Scattering Detectors (ELSD) or Corona Charged Aerosol Detectors (CAD), which suffer from non-linear responses and poor sensitivity for low-molecular-weight volatile diols.

Method B: Pre-column Derivatization (Benzoylation)

This method involves reacting the vicinal hydroxyl groups with benzoyl chloride prior to analysis, followed by separation on an immobilized polysaccharide CSP (e.g., Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate)).

  • The Causality of Success: Derivatization serves a dual purpose. First, it introduces strong UV-active chromophores, dropping the Limit of Detection (LOD) from the microgram to the low nanogram range. Second, the rigid, planar phenyl rings of the benzoate esters act as potent π -donors/acceptors. These intercalate with the 3,5-dimethylphenyl groups of the CSP via π−π stacking. Coupled with hydrogen bonding between the ester carbonyls and the carbamate NH groups of the amylose backbone, this fulfills the three-point interaction model, yielding exceptional enantioselectivity ().

Comparative Workflow & Logic Diagram

The following diagram maps the logical progression and outcomes of both analytical pathways.

HPLC_Workflow cluster_A Method A: Direct Analysis cluster_B Method B: Derivatization (Recommended) Start Octane-3,4-diol (4 Stereoisomers) A1 No Derivatization Start->A1 B1 Benzoylation (BzCl, Pyridine) Start->B1 A2 Cyclodextrin CSP A1->A2 A3 ELSD / CAD Detection A2->A3 A4 Poor Resolution (Rs < 1.5) Low Sensitivity A3->A4 B2 Polysaccharide CSP (e.g., Chiralpak IA) B1->B2 B3 UV Detection (254 nm) B2->B3 B4 Baseline Resolution (Rs > 2.0) High Sensitivity B3->B4

Comparative workflow for octane-3,4-diol chiral analysis demonstrating the superiority of Method B.

Quantitative Performance Comparison

The table below summarizes the chromatographic performance of both methods when attempting to resolve the four stereoisomers of octane-3,4-diol. Data reflects optimized normal-phase conditions for the derivatized method and reversed-phase conditions for the direct method.

ParameterMethod A: Direct (Cyclodextrin / ELSD)Method B: Derivatized (Chiralpak IA / UV)
Analyte Form Native Octane-3,4-diolOctane-3,4-diyl dibenzoate
Detection Mode ELSD (Drift tube 45°C)UV-Vis at 254 nm
Limit of Detection (LOD) ~5.0 µg/mL~0.05 µg/mL
Enantiomeric Resolution ( Rs​ ) 0.8 - 1.2 (Partial overlap)2.1 - 3.5 (Baseline resolution)
Selectivity ( α ) 1.051.25
Analysis Time > 45 minutes< 25 minutes
Mobile Phase Water / Methanol (Isocratic)n-Hexane / Isopropanol (95:5)

Self-Validating Experimental Protocol (Method B)

To ensure scientific integrity, the following protocol incorporates self-validating steps. By running the syn/anti diastereomeric racemates separately before mixing them, the analyst can definitively map the elution order without ambiguity.

Phase 1: Pre-Column Derivatization (Benzoylation)

Rationale: Pyridine acts as both the solvent and the acid scavenger, driving the esterification to completion.

  • Preparation: Dissolve 10 mg of the octane-3,4-diol sample in 1.0 mL of anhydrous pyridine in a dry 5 mL reaction vial.

  • Reaction: Add 50 µL of benzoyl chloride dropwise. Stir the mixture at room temperature (20-25°C) for 2 hours.

  • Quenching & Extraction: Add 1.0 mL of HPLC-grade water to quench unreacted benzoyl chloride. Extract the dibenzoate product using 2.0 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO3​ (to remove benzoic acid), and brine.

  • Reconstitution: Dry the organic layer over anhydrous Na2​SO4​ , evaporate to dryness under a gentle nitrogen stream, and reconstitute the residue in 1.0 mL of the mobile phase (n-Hexane/IPA).

Phase 2: Chromatographic Method

Rationale: Normal-phase chromatography maximizes the hydrogen-bonding interactions between the analyte and the polar carbamate linkages of the CSP.

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 mm × 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v). Note: Ensure solvents are strictly anhydrous to maintain stable retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Phase 3: The Self-Validating Injection Sequence

Do not inject a mixture of all four isomers immediately. Follow this sequence to build a trustworthy retention time library:

  • Blank Injection (Mobile Phase): Confirms no system carryover or ghost peaks from the derivatization matrix.

  • Diastereomer Pair 1 (e.g., threo racemate): Inject the benzoylated (3R,4R)/(3S,4S) mixture. Note the two retention times.

  • Diastereomer Pair 2 (e.g., erythro racemate): Inject the benzoylated (3R,4S)/(3S,4R) mixture. Note the two retention times.

  • System Suitability Mix: Inject a combined mixture of all four isomers. Verify that the resolution ( Rs​ ) between the closest eluting pair is ≥1.5 .

  • Enantiopure Spike: Spike the sample with a known, stereopure standard (e.g., pure (3R,4R)-octane-3,4-diyl dibenzoate) to definitively assign absolute configurations to specific peaks based on area enhancement.

References

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. URL:[Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. URL:[Link]

  • Daicel Chiral Technologies. (2018). Chiral Method Development Poster & Instruction Manual for Polysaccharide Columns. URL:[Link]

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